

A Comparative Analysis of MCL-1 Inhibitors: JNJ-4355 vs. AZD5991

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Compound of Interest		
Compound Name:	JNJ-4355	
Cat. No.:	B12394187	Get Quote

In the landscape of targeted cancer therapy, the inhibition of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein of the BCL-2 family, has emerged as a promising strategy for treating various hematological malignancies. Two notable contenders in this space are **JNJ-4355** and AZD5991. This guide provides a detailed comparison of their efficacy, supported by preclinical data, experimental methodologies, and visual representations of their mechanism of action.

Quantitative Efficacy Data

The following tables summarize the available preclinical efficacy data for **JNJ-4355** and AZD5991, offering a side-by-side comparison of their potency and anti-tumor activity.

Table 1: In Vitro Potency



Parameter	JNJ-4355	AZD5991
Target	MCL-1	MCL-1
Binding Affinity (Ki)	18 pM	< 1 nM
Cellular Potency (AC50/EC50)	MOLP-8 (Multiple Myeloma): 8.7 nM	MOLP-8 (Multiple Myeloma): 33 nM
AML Patient Samples: 0.29-75 nM (in 25/27 samples)	MV4;11 (AML): 24 nM	
Selectivity	>5000-fold over BCL-XL	>10,000-fold over other BCL-2 family members

Table 2: In Vivo Efficacy in Xenograft Models

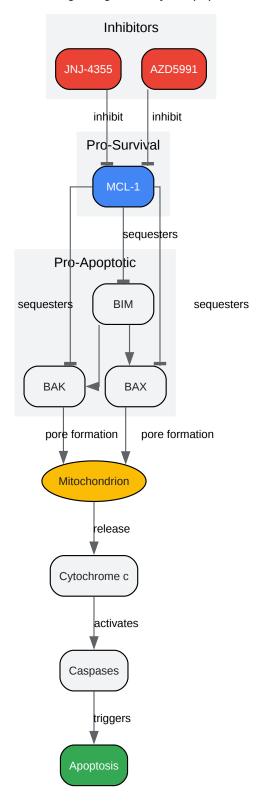
Cancer Type	Cell Line	Compound	Dosing	Key Findings
Multiple Myeloma	MOLP-8	JNJ-4355	Single IV dose	Complete tumor regression.[1]
Multiple Myeloma	Various	AZD5991	Single IV dose	Tumor regressions.[2]
Acute Myeloid Leukemia (AML)	MOLM-13	JNJ-4355	Not specified	MCL-1:BAK complex disruption.
Acute Myeloid Leukemia (AML)	Various	AZD5991	Single IV dose	Tumor regressions.[2]

It is important to note that the clinical development of AZD5991 was halted due to observations of cardiac toxicity in a Phase 1 trial.[3]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the MCL-1 signaling pathway and a typical experimental workflow.



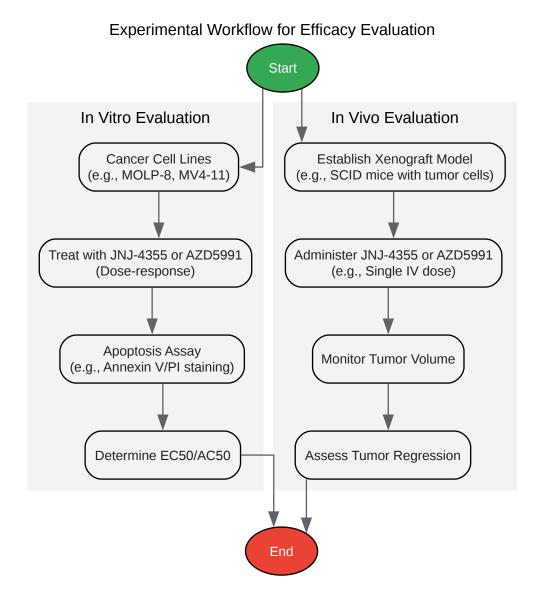


MCL-1 Signaling Pathway in Apoptosis

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Caption: MCL-1 signaling pathway and the mechanism of action of JNJ-4355 and AZD5991.





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Caption: A generalized experimental workflow for evaluating the efficacy of MCL-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of **JNJ-4355** and AZD5991.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)



This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with an MCL-1 inhibitor.

1. Cell Culture and Treatment:

- Culture hematological cancer cell lines (e.g., MOLP-8, MV4-11) in appropriate media and conditions.
- Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
- Treat cells with a range of concentrations of JNJ-4355 or AZD5991 for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

2. Staining:

- Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
- Resuspend cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines the general procedure for evaluating the anti-tumor activity of MCL-1 inhibitors in a mouse model.

1. Cell Implantation:

- Use immunocompromised mice (e.g., SCID or NSG mice).
- Subcutaneously inject a suspension of human hematological cancer cells (e.g., MOLP-8) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Drug Administration:



- · Randomize mice into treatment and control groups.
- Administer JNJ-4355 or AZD5991 via an appropriate route (e.g., intravenous injection).
 Dosing can be a single administration or a series of doses over time.
- The control group receives a vehicle solution.
- 3. Tumor Measurement and Data Analysis:
- Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptosis markers).
- Compare the tumor growth curves between the treated and control groups to determine the efficacy of the compound. Complete tumor regression is a key endpoint.[1]

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